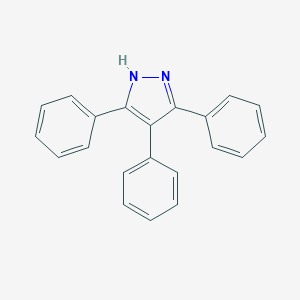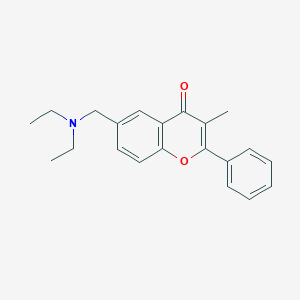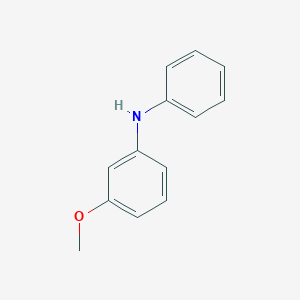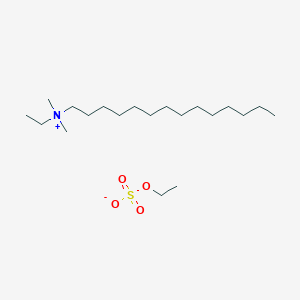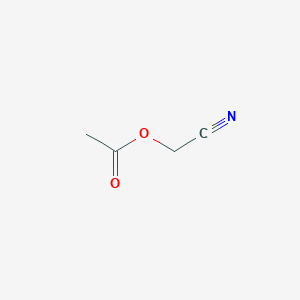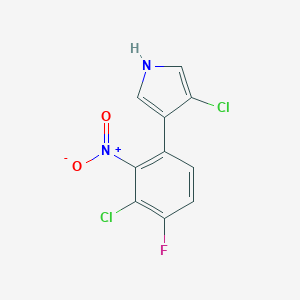
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NFN1 and belongs to the pyrrole family of compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with cellular signaling pathways to induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects on researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole. One area of interest is its potential as an anticancer drug. Further studies are needed to understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in reducing inflammation in humans. Additionally, research is needed to optimize the synthesis of this compound to improve yield and purity.
Synthesis Methods
The synthesis of 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole involves the reaction of 3-chloro-4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of an intermediate product, which is then cyclized to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
Scientific Research Applications
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
properties
CAS RN |
17307-19-6 |
|---|---|
Product Name |
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole |
Molecular Formula |
C10H5Cl2FN2O2 |
Molecular Weight |
275.06 g/mol |
IUPAC Name |
3-chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H5Cl2FN2O2/c11-7-4-14-3-6(7)5-1-2-8(13)9(12)10(5)15(16)17/h1-4,14H |
InChI Key |
ICUDVCSRICMBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C2=CNC=C2Cl)[N+](=O)[O-])Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CNC=C2Cl)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




